An In-Depth Technical Guide to 6'-Methoxy-5-methyl-2,2'-bipyridine: Structure, Properties, and Applications
An In-Depth Technical Guide to 6'-Methoxy-5-methyl-2,2'-bipyridine: Structure, Properties, and Applications
Foreword
In the landscape of modern chemistry, the strategic design of ligands is paramount to advancing catalysis, materials science, and drug development. Substituted bipyridines, a cornerstone of coordination chemistry, offer a tunable platform for influencing the electronic and steric properties of metal complexes. This guide provides a comprehensive technical overview of a specific, yet increasingly relevant, derivative: 6'-Methoxy-5-methyl-2,2'-bipyridine. Herein, we will dissect its molecular architecture, explore its physicochemical properties, and illuminate its current and potential applications for researchers, scientists, and professionals in drug development. This document is intended to be a living guide, grounded in established scientific principles and supported by verifiable data, to empower and inform the next wave of innovation.
Molecular Structure and Identification
6'-Methoxy-5-methyl-2,2'-bipyridine is an aromatic heterocyclic organic compound. Its structure consists of two pyridine rings linked by a carbon-carbon single bond at their 2 and 2' positions. The key substitutions that define this particular derivative are a methyl group (-CH₃) at the 5-position of one pyridine ring and a methoxy group (-OCH₃) at the 6'-position of the other.
The strategic placement of the electron-donating methyl and methoxy groups significantly influences the electron density distribution across the bipyridine framework. This, in turn, modulates its coordination properties and the reactivity of its corresponding metal complexes. The IUPAC name for this compound is 6'-methoxy-5-methyl-2,2'-bipyridine. For unambiguous identification in research and procurement, the Chemical Abstracts Service (CAS) registry number is 638353-16-9 .[1]
Table 1: Core Identifiers for 6'-Methoxy-5-methyl-2,2'-bipyridine
| Identifier | Value |
| IUPAC Name | 6'-methoxy-5-methyl-2,2'-bipyridine |
| CAS Number | 638353-16-9[1] |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. While extensive experimental data for 6'-Methoxy-5-methyl-2,2'-bipyridine is not broadly published in peer-reviewed literature, we can infer key characteristics based on the properties of closely related analogues and general principles of organic chemistry.
Table 2: Physicochemical Properties of 6'-Methoxy-5-methyl-2,2'-bipyridine and Related Analogues
| Property | 6'-Methoxy-5-methyl-2,2'-bipyridine | 6-Methyl-2,2'-bipyridine | 6-Methoxy-2,2'-bipyridine |
| Molecular Weight ( g/mol ) | 200.24 | 170.21 | 186.21 |
| Boiling Point (°C) | Predicted: >300 | 278.6 at 760 mmHg | Not available |
| Density (g/mL) | Predicted: ~1.1 | 1.09 at 25°C | Not available |
| Appearance | Expected to be a solid at room temperature | Solid | Not available |
Note: Properties for 6'-Methoxy-5-methyl-2,2'-bipyridine are predicted based on its structure and data from related compounds.
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. Below are the expected spectroscopic signatures for 6'-Methoxy-5-methyl-2,2'-bipyridine.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both pyridine rings, a singlet for the methyl protons (typically in the 2.3-2.6 ppm range), and a singlet for the methoxy protons (typically in the 3.8-4.1 ppm range). The aromatic region (7.0-8.8 ppm) will display a complex pattern of doublets and triplets, with coupling constants indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will exhibit twelve distinct signals corresponding to each carbon atom in the molecule. The methyl carbon will appear in the aliphatic region (around 20-25 ppm), while the methoxy carbon will be further downfield (around 55-60 ppm). The aromatic carbons will resonate in the 110-160 ppm range, with the carbons attached to nitrogen and oxygen appearing at the lower field end of this region.
2.1.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by C-H stretching vibrations of the aromatic rings and the methyl group (around 2950-3100 cm⁻¹), C=C and C=N stretching vibrations within the pyridine rings (in the 1400-1600 cm⁻¹ region), and a characteristic C-O stretching band for the methoxy group (typically around 1020-1050 cm⁻¹ and 1240-1260 cm⁻¹).
2.1.3. Mass Spectrometry (MS)
The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 200.24, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl and methoxy groups.
Synthesis Strategies
The synthesis of asymmetrically substituted bipyridines like 6'-Methoxy-5-methyl-2,2'-bipyridine typically relies on modern cross-coupling methodologies. These reactions provide a robust and versatile approach to forming the C-C bond between the two pyridine rings.
Conceptual Synthesis Workflow
The most probable synthetic routes involve a palladium- or nickel-catalyzed cross-coupling reaction, such as the Suzuki, Stille, or Negishi coupling. The general workflow for such a synthesis is outlined below.
Figure 1. A generalized workflow for the synthesis of 6'-Methoxy-5-methyl-2,2'-bipyridine via cross-coupling reactions.
Exemplary Protocol: Suzuki Coupling
The Suzuki coupling is a widely used method due to the stability and commercial availability of boronic acids and the generally mild reaction conditions.
Step-by-Step Methodology:
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Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-methyl-2-bromopyridine (1.0 eq), 6-methoxypyridine-2-boronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
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Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and an aqueous solution of a base (e.g., 2M Na₂CO₃).
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Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 6'-Methoxy-5-methyl-2,2'-bipyridine.
Applications in Coordination Chemistry and Catalysis
The true value of 6'-Methoxy-5-methyl-2,2'-bipyridine lies in its role as a ligand in coordination chemistry, where it can be used to construct metal complexes with tailored properties for various applications.
Ligand Design Principles
The methyl and methoxy substituents on the bipyridine backbone exert significant electronic and steric effects:
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Electronic Effects: Both the methyl and methoxy groups are electron-donating. The methoxy group, in particular, increases the electron density on its pyridine ring through resonance, making the nitrogen atom a stronger sigma-donor. This enhanced donicity can stabilize higher oxidation states of the coordinated metal center.
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Steric Effects: The methoxy group at the 6'-position introduces steric bulk near the metal coordination site. This can influence the geometry of the resulting complex and potentially create a chiral environment around the metal center. Furthermore, this steric hindrance can impact the lability of other ligands and the accessibility of the metal center to substrates in catalytic reactions.[2]
Figure 2. The interplay of electronic and steric effects in 6'-Methoxy-5-methyl-2,2'-bipyridine as a ligand.
Potential Applications
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Homogeneous Catalysis: Metal complexes of this ligand could be effective catalysts for a range of organic transformations. For example, ruthenium and iridium complexes are widely used in hydrogenation and transfer hydrogenation reactions. The electronic properties of 6'-Methoxy-5-methyl-2,2'-bipyridine could enhance the catalytic activity of such complexes. Palladium complexes could find use in cross-coupling reactions, where the ligand's properties can influence catalyst stability and turnover number.[3]
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Photocatalysis and Solar Energy Conversion: Ruthenium(II) and Iridium(III) complexes with substituted bipyridine ligands are well-known for their photophysical properties and are used as photosensitizers in dye-sensitized solar cells (DSSCs) and in photoredox catalysis.[2] The electronic tuning afforded by the methyl and methoxy groups can be used to modulate the absorption spectrum and excited-state properties of these complexes.
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Materials Science: The ability of this ligand to form stable complexes with a variety of metal ions makes it a candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and heterogeneous catalysis.
Safety and Handling
As a responsible scientist, proper handling and safety precautions are non-negotiable. While a specific Safety Data Sheet (SDS) for 6'-Methoxy-5-methyl-2,2'-bipyridine is not widely available, the safety profile can be inferred from related substituted pyridines and bipyridines.
General Safety Recommendations:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[4][5][6]
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Table 3: GHS Hazard Statements for Structurally Similar Compounds
| Compound | GHS Hazard Statements |
| 2,2'-Bipyridine | H301 (Toxic if swallowed), H311 (Toxic in contact with skin)[5] |
| 6-Methyl-2,2'-bipyridine | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Based on this data, it is prudent to treat 6'-Methoxy-5-methyl-2,2'-bipyridine as a compound that may be harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.
Conclusion and Future Outlook
6'-Methoxy-5-methyl-2,2'-bipyridine represents a valuable, yet underexplored, building block in the vast field of coordination chemistry. Its unique combination of electron-donating substituents and steric bulk provides a fertile ground for the development of novel metal complexes with enhanced catalytic and photophysical properties. As synthetic methodologies become more refined and the demand for tailored molecular components grows, we can anticipate that this and similar asymmetrically substituted bipyridines will play an increasingly important role in addressing challenges in sustainable chemistry, materials innovation, and therapeutic design. It is the author's hope that this guide will serve as a foundational resource for researchers embarking on the exciting journey of exploring the full potential of this versatile ligand.
References
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Chem-Supply. (2017, November). Safety Data Sheet: 2,2'-BIPYRIDINE. Retrieved from [Link]
- Lin, Z., et al. (n.d.). Impact of Linker Engineering on the Catalytic Activity of Metal–Organic Frameworks Containing Pd(II)-Bipyridine Complexes.
- Hester, B. C., et al. (2018, September 27). Sterically Demanding Methoxy and Methyl Groups in Ruthenium Complexes Lead to Enhanced Quantum Yields for Blue Light. Dalton Transactions.
- Britovsek, G. J. P., et al. (n.d.).
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Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Retrieved from [Link]
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LookChemical. (n.d.). 6-METHYL-CHROMAN-4-YLAMINE, 638220-39-0. Retrieved from [Link]
- Constable, E. C., & Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(21), 3951.
- Janiak, C., et al. (n.d.). 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding. European Journal of Inorganic Chemistry.
- Wang, C., et al. (2018, October 13).
- Wang, X.-G., et al. (n.d.).
- Magdi, Y., et al. (2017, February). Cyclometalated ruthenium complexes with 6-(ortho-methoxyphenyl)-2,2′-bipyridine as panchromatic dyes for dye-sensitized solar cells. Journal of Organometallic Chemistry, 833.
- Tory, J., et al. (2014, September 15). [M(CO)4(2,2о-bipyridine)] (M=Cr, Mo, W)
